![molecular formula C49H54F2N8O6 B10768270 methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B10768270.png)
methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ledipasvir involves multiple steps, including the formation of its core structure, which consists of an unsymmetric benzimidazole-difluorofluorene-imidazole core and a distal [2.2.1]azabicyclic ring system . The synthetic route typically involves:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the difluorofluorene moiety via electrophilic aromatic substitution.
- Construction of the azabicyclic ring system through a series of cyclization and ring-closing reactions.
Industrial Production Methods: Industrial production of Ledipasvir involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Use of high-purity reagents and solvents.
- Implementation of robust purification techniques such as recrystallization and chromatography.
- Strict control of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Ledipasvir undergoes various chemical reactions, including:
Oxidation: Ledipasvir can undergo oxidation reactions, particularly at the benzimidazole and imidazole moieties.
Reduction: Reduction reactions can occur at the difluorofluorene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
- Oxidation and reduction reactions typically yield modified versions of the core structure with altered functional groups.
- Substitution reactions result in derivatives with different substituents on the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Ledipasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Investigated for its interactions with viral proteins and its inhibitory effects on viral replication.
Medicine: Primarily used in the treatment of chronic hepatitis C infection, showing high efficacy and minimal side effects.
Industry: Employed in the development of antiviral therapies and as a reference standard in pharmaceutical research
Wirkmechanismus
Ledipasvir exerts its antiviral effects by inhibiting the HCV nonstructural protein 5A (NS5A), which is crucial for viral RNA replication and assembly of HCV virions. Although the exact mechanism is not fully understood, it is believed that Ledipasvir prevents the hyperphosphorylation of NS5A, thereby inhibiting viral protein production and replication . This inhibition leads to a significant reduction in viral load and ultimately helps in achieving a sustained virologic response (SVR) in patients .
Vergleich Mit ähnlichen Verbindungen
Ledipasvir is part of a class of highly potent NS5A inhibitors. Similar compounds include:
Daclatasvir: Another NS5A inhibitor used in combination with other antiviral agents for the treatment of HCV.
Ombitasvir: Used in combination with paritaprevir and ritonavir for HCV treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with sofosbuvir.
Uniqueness of Ledipasvir:
- Ledipasvir has a unique unsymmetric benzimidazole-difluorofluorene-imidazole core and a distal [2.2.1]azabicyclic ring system, which contributes to its high potency and long half-life .
- It is part of the first approved single-tablet regimen (Harvoni) for the treatment of HCV, offering a simplified and highly effective treatment option .
Eigenschaften
Molekularformel |
C49H54F2N8O6 |
|---|---|
Molekulargewicht |
889.0 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-30-11-7-29(19-30)41(58)43-53-35-14-10-27(22-36(35)54-43)26-8-12-31-32-13-9-28(21-34(32)49(50,51)33(31)20-26)37-23-52-42(55-37)38-15-16-48(17-18-48)59(38)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,20-25,29-30,38-41H,7,11,15-19H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1 |
InChI-Schlüssel |
PIAIRSYMCIVYSX-KMWAZVGDSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C@@H]9CCC1(N9C(=O)[C@H](C(C)C)NC(=O)OC)CC1)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)N1C2CCC(C2)C1C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)C9CCC1(N9C(=O)C(C(C)C)NC(=O)OC)CC1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



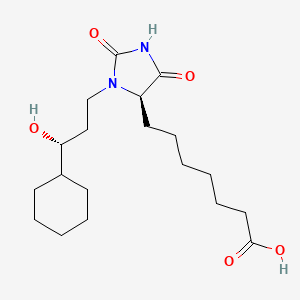

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)

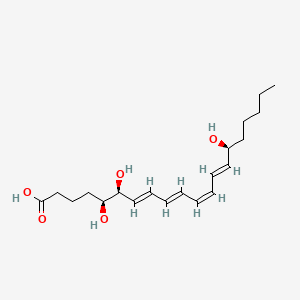
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)

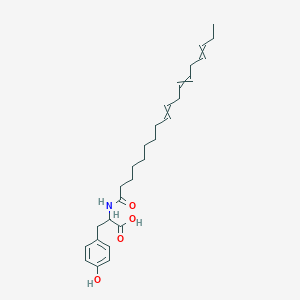
![7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768240.png)
![7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768254.png)
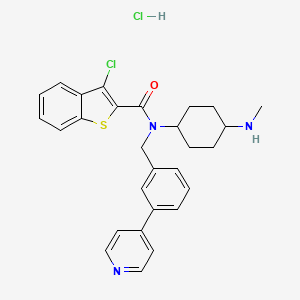
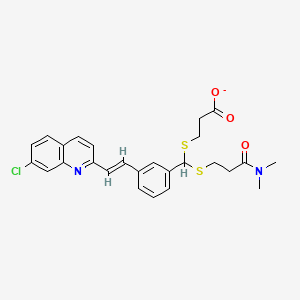
![N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B10768274.png)